2,6-Dibromoaniline

Thermochemistry Calorimetry Computational Chemistry

2,6-Dibromoaniline (CAS 608-30-0) is a C₂ᵥ-symmetric, ortho,ortho′-dibrominated aniline building block offering >2-fold yield improvement over monobromoaniline in intramolecular Heck reactions—critical for anti-migraine agent CP-122,288 and 7-substituted indole pharmacophores. Its unique substitution pattern enables the 'bromine passenger' strategy for 7-bromoindole diversification. For materials science, it delivers conductivity reductions of ≥5 orders of magnitude versus 2,5-dibromoaniline in polyaniline copolymers (10⁻⁶–10⁻¹¹ S·cm⁻¹), enabling precision resistive coatings. As a key precursor to DNA-PK-inhibiting dibenzothiophenes and DATB amidation catalysts, 2,6-dibromoaniline is isomer-critical: 2,4- and 2,5-dibromoanilines cannot substitute without compromising yield, regioselectivity, or electronic performance. Verify isomer identity before procurement.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 608-30-0
Cat. No. B042060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromoaniline
CAS608-30-0
Synonyms2,6-Dibromoaniline;  2,6-Dibromobenzenamine;  NSC 305; 
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)N)Br
InChIInChI=1S/C6H5Br2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
InChIKeyXIRRDAWDNHRRLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromoaniline (CAS 608-30-0): Technical Procurement Guide for Synthetic Chemists and Materials Scientists


2,6-Dibromoaniline (CAS 608-30-0; molecular formula C₆H₅Br₂N; molecular weight 250.92) is a symmetrically substituted dihalogenated aniline derivative bearing two bromine atoms at the ortho positions relative to the amino group [1]. This C₂ᵥ symmetry confers distinct electronic and steric properties that differentiate it from isomeric dibromoanilines. The compound exists as colorless long needle-like crystals at room temperature, with a melting point of 87.5 °C (or 80–84 °C range depending on purity), boiling point of 262–264 °C, and density of 1.76 g/cm³ [1]. It is soluble in chloroform, benzene, diethyl ether, and ethanol, and is widely employed as a versatile building block in palladium-catalyzed cross-coupling reactions, heterocycle synthesis, and conductive polymer fabrication [2].

Why 2,6-Dibromoaniline Cannot Be Substituted by Other Dibromoaniline Isomers in Procurement Specifications


Generic substitution among dibromoaniline isomers (2,4-; 2,5-; and 2,6-dibromoaniline) is scientifically unsound. The 2,6-substitution pattern generates C₂ᵥ molecular symmetry, which is fundamentally distinct from the Cₛ symmetry of 2,4- and 2,5-dibromoanilines, altering vibrational modes, electronic distribution, and steric accessibility of the amino group [1]. Thermochemical data confirm that 2,6-dibromoaniline possesses a lower standard molar enthalpy of formation in the gaseous state compared to the 2,4- and 2,5- isomers, attributable to intramolecular N–H···Br hydrogen bonding that stabilizes the ortho,ortho′-disubstituted scaffold [2]. In polymer applications, 2,6-dibromoaniline produces copolymers with electrical conductivity at least five orders of magnitude lower than those derived from 2,5-dibromoaniline at equivalent monomer feed ratios, demonstrating that isomer selection directly dictates material functional properties [3]. In synthetic applications, 2,6-dibromoaniline enables a greater than two-fold yield improvement over monobromoaniline in intramolecular Heck reactions—an advantage not shared by other dibromoaniline isomers due to the unique ortho,ortho′-bromination pattern that leaves the para position available for subsequent functionalization [4]. The quantitative evidence below establishes the measurable, verifiable performance differences that inform rational procurement decisions.

Quantitative Differential Evidence: 2,6-Dibromoaniline (608-30-0) Versus Isomeric Analogs


Thermodynamic Stability: Standard Molar Enthalpy of Formation (Gas Phase) – 2,6-Dibromoaniline Exhibits Lower Enthalpy Than 2,4- and 2,5-Dibromoaniline Due to Intramolecular N–H···Br Hydrogen Bonding

Rotating-bomb combustion calorimetry and Calvet microcalorimetry at T = 298.15 K established the standard molar enthalpies of formation in the gaseous state for three dibromoaniline isomers. 2,6-Dibromoaniline displays a lower standard molar enthalpy of formation in the gas phase relative to both 2,4-dibromoaniline and 2,5-dibromoaniline [1]. Density functional theory calculations at the BP86/6-31+G* level attribute this enhanced thermodynamic stability to intramolecular N–H···Br hydrogen bonding, which is uniquely enabled by the ortho,ortho′-bromination pattern and is absent in the 2,4- and 2,5- isomers [1].

Thermochemistry Calorimetry Computational Chemistry

Polymer Conductivity Control: 2,6-Dibromoaniline-Based Copolymers Exhibit ≥5 Orders of Magnitude Lower Electrical Conductivity Than 2,5-Dibromoaniline-Based Copolymers at Equivalent Monomer Feed Ratios

In the chemical copolymerization of aniline with dibromoaniline isomers using K₂Cr₂O₇ oxidation in H₂SO₄/acetonitrile media, increasing the substituted aniline fraction in the copolymer reduces electrical conductivity (σ). This conductivity reduction is significantly more pronounced when 2,6-dibromoaniline is employed compared to 2,5-dibromoaniline [1]. The conductivity can be tuned across a broad range from 1.2 S·cm⁻¹ down to 10⁻⁶–10⁻¹¹ S·cm⁻¹ depending on the substituted aniline isomer and monomer feed ratio [1].

Conductive Polymers Materials Science Copolymerization

Synthetic Yield Enhancement: 2,6-Dibromoaniline Provides >2-Fold Improvement in Intramolecular Heck Reaction Yield Compared to Monobromoaniline in Anti-Migraine Agent CP-122,288 Synthesis

In the synthesis of the anti-migraine agent CP-122,288, replacing the originally employed monobromo aniline with 2,6-dibromoaniline in the indole-forming intramolecular Heck reaction resulted in a greater than two-fold improvement in overall yield [1]. The second bromine atom serves as a 'passenger' through the reaction sequence, forming a 7-bromoindole analog that is subsequently converted to the target compound via hydrogenation, thereby enabling a novel approach to 7-substituted indole derivatives [1].

Medicinal Chemistry Cross-Coupling Process Chemistry

Suzuki–Miyaura Cross-Coupling Versatility: 2,6-Dibromoaniline Enables Ortho-Selective Monocoupling with Diverse Arylboronic Acids to Generate Amino-Substituted Biaryls for Dibenzothiophene and DATB Heterocycle Construction

Suzuki cross-coupling of 2,6-dibromoaniline with phenylboronic acids bearing diverse substituents (Me, NO₂, OH, OMe, Cl) proceeds with ortho-selectivity, preferentially coupling at one bromine site while preserving the second bromine for subsequent transformations [1]. This chemoselective monocoupling behavior is fundamental to two distinct synthetic applications: (i) microwave-assisted synthesis of functionalized dibenzothiophenes evaluated as DNA-dependent protein kinase (DNA-PK) inhibitors [1], and (ii) assembly of dimeric B-spiroborate salts with 1,2-phenylenediboronic acid, which upon acidic treatment yield 1,3-dioxa-5-aza-2,4,6-triborinane (DATB) heterocycles that serve as proficient catalysts for direct dehydrative amidation [2].

Palladium Catalysis Suzuki Coupling Heterocycle Synthesis

Validated Application Scenarios for 2,6-Dibromoaniline (608-30-0) Procurement


Pharmaceutical Process Chemistry: Scale-Up Synthesis of CP-122,288 and 7-Substituted Indole Derivatives

Medicinal chemistry and process development groups synthesizing the anti-migraine agent CP-122,288 or structurally related 7-substituted indole pharmacophores should procure 2,6-dibromoaniline as the preferred starting material. The documented >2-fold yield improvement in the intramolecular Heck indole-forming step directly translates to reduced raw material costs, decreased purification requirements, and improved process mass intensity relative to monobromoaniline-based routes [1]. The 'bromine passenger' strategy further enables access to 7-bromoindole intermediates that can be diversified via cross-coupling to generate compound libraries [1].

Conductive Polymer Engineering: Fabrication of Ultra-Low Conductivity Polyaniline Copolymers for Dielectric and Antistatic Applications

Materials science laboratories and industrial polymer manufacturers developing conductive polyaniline-based materials with precisely controlled resistivity should select 2,6-dibromoaniline when targeting the ultra-low conductivity regime (10⁻⁶–10⁻¹¹ S·cm⁻¹). Copolymerization with aniline using 2,6-dibromoaniline produces conductivity reductions at least five orders of magnitude greater than equivalent formulations using 2,5-dibromoaniline [1]. This enables tunable fabrication of antistatic coatings, dielectric layers, and resistive sensing elements where sub-10⁻⁶ S·cm⁻¹ conductivity is required.

DNA-PK Inhibitor Discovery: Suzuki-Based Synthesis of Functionalized Dibenzothiophenes

Medicinal chemistry programs targeting DNA-dependent protein kinase (DNA-PK) for cancer therapeutics should procure 2,6-dibromoaniline as the key building block for constructing substituted dibenzothiophene scaffolds. The ortho-selective Suzuki monocoupling of 2,6-dibromoaniline with diverse arylboronic acids generates amino-substituted biaryls that are subsequently converted to 1-, 2-, 3-, or 4-substituted 6-halodibenzothiophenes for structure–activity relationship studies [1]. The resulting compounds have been evaluated as DNA-PK inhibitors, with C-8 and C-9 hydroxy or methoxy substitution retaining potency while enabling pharmaceutical property optimization [1].

Catalyst Development: Synthesis of DATB (B₃NO₂) Heterocycles for Direct Dehydrative Amidation

Organic methodology laboratories and fine chemical manufacturers developing catalytic direct amidation protocols should procure 2,6-dibromoaniline for the two-step, chromatography-free synthesis of DATB (1,3-dioxa-5-aza-2,4,6-triborinane) heterocycles. Suzuki–Miyaura coupling of 2,6-dibromoaniline derivatives with 1,2-phenylenediboronic acid yields dimeric B-spiroborate salts, which upon acidic untying afford DATB ring systems with tunable substituents [1]. DATB catalysts enable direct dehydrative amidation with broad substrate scope, including previously intractable amide bond formations, making this route attractive for amide library synthesis and peptide coupling applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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